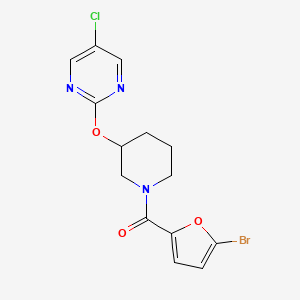![molecular formula C12H16O3 B2941286 3-[4-(Propan-2-yl)phenoxy]propanoic acid CAS No. 926257-24-1](/img/structure/B2941286.png)
3-[4-(Propan-2-yl)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[4-(Propan-2-yl)phenoxy]propanoic acid” is a chemical compound with the molecular formula C12H16O3 . It is also known as 3-(2-isopropylphenoxy)propanoic acid .
Molecular Structure Analysis
The molecular structure of “3-[4-(Propan-2-yl)phenoxy]propanoic acid” consists of a propanoic acid group attached to a phenyl group via an ether linkage . The phenyl group is substituted at the 4-position with a propan-2-yl group .Physical And Chemical Properties Analysis
The molecular weight of “3-[4-(Propan-2-yl)phenoxy]propanoic acid” is 208.26 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
3-[4-(Propan-2-yl)phenoxy]propanoic acid and its derivatives have been explored for their potential therapeutic properties. They are studied for their ability to interact with various biological pathways, which is crucial in the design of new pharmaceutical compounds. The compound’s structure allows for the attachment of different functional groups, making it a versatile candidate for drug synthesis .
Agriculture
In agriculture, this compound could be used in the synthesis of herbicides or plant growth regulators. Its phenoxy group is structurally similar to many plant hormones, and modifying the propanoic acid side chain can lead to the development of new agrochemicals .
Industrial Applications
The compound’s derivatives are used in the production of polymers, plastics, and resins due to their stability and resistance to degradation. They can act as intermediates in the synthesis of more complex materials that require specific thermal and mechanical properties .
Environmental Impact Studies
Studies involving 3-[4-(Propan-2-yl)phenoxy]propanoic acid also include assessing its environmental impact. This involves understanding its biodegradability, toxicity, and long-term effects on ecosystems. Such studies are crucial for the safe application of this compound in various industries .
Material Science
In material science, the compound finds applications in the development of new materials with unique properties, such as enhanced durability or specific optical characteristics. It can be used to modify surface properties or as a building block for complex molecular structures .
Biochemistry Research
This compound is significant in biochemistry research where it can be used to study enzyme-catalyzed reactions, receptor-ligand interactions, and other biochemical pathways. Its ability to be modified makes it a useful tool for probing biological systems .
Pharmacology
In pharmacology, 3-[4-(Propan-2-yl)phenoxy]propanoic acid is of interest for its potential use in drug design and discovery. It could serve as a lead compound for the development of new medications with improved efficacy and reduced side effects .
Analytical Chemistry
Analytical chemists may utilize this compound as a standard or reagent in chromatography, spectrometry, and other analytical techniques. It can help in the quantification and qualification of complex mixtures and in the development of new analytical methods .
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)10-3-5-11(6-4-10)15-8-7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUAUHTVKKNVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)phenoxy]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-fluorophenyl)-N-(3-morpholinopropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2941205.png)

![N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2941208.png)

![(E)-5-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)isoxazole-3-carboxamide](/img/structure/B2941210.png)
![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)
![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2941222.png)
![N-cyclohexyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2941223.png)

